ZK756326 dihydrochloride

Description

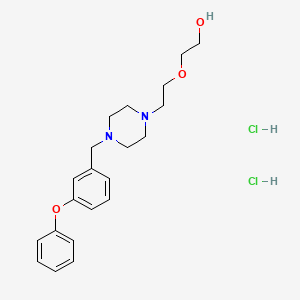

Chemical Structure: The compound, also known as ZK 756326 (), has the IUPAC name 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride. Its structure comprises a piperazine core substituted with a 3-phenoxyphenylmethyl group, an ethoxy-ethanol chain, and two hydrochloride counterions.

Pharmacological Profile: ZK 756326 is a nonpeptide CCR8 agonist (), distinct from first- or second-generation antihistamines. Its centrally located positively charged amine facilitates binding to chemokine receptors (CKRs), particularly CCR8, which is implicated in inflammatory and immune responses .

Properties

IUPAC Name |

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPACCEKWFGWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK 756326 involves the reaction of 2-[2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy]ethanol with hydrochloric acid to form its dihydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of ZK 756326 follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and purification systems to produce the compound in bulk while maintaining its chemical integrity and activity .

Chemical Reactions Analysis

Types of Reactions

ZK 756326 primarily undergoes binding and activation reactions with the CCR8 receptor. It inhibits the binding of the natural ligand I-309 (CCL1) to CCR8, with an IC50 value of 1.8 μM . The compound also elicits an increase in intracellular calcium levels and stimulates extracellular acidification in cells expressing CCR8 .

Common Reagents and Conditions

The common reagents used in the reactions involving ZK 756326 include radiolabeled ligands for binding assays and calcium-sensitive dyes for intracellular calcium measurements . The conditions typically involve physiological pH and temperature to mimic the natural environment of the receptor.

Major Products Formed

The major products formed from the reactions involving ZK 756326 are the activated CCR8 receptor and the downstream signaling molecules, such as phosphorylated extracellular signal-regulated kinase (ERK1/2) .

Scientific Research Applications

ZK 756326 has several scientific research applications:

Immunology: It is used to study the role of CCR8 in immune cell signaling and function.

Cancer Research: ZK 756326 is investigated for its potential in cancer immunotherapy.

HIV Research: The compound has shown potential in inhibiting HIV cell-cell fusion by blocking the interaction between the virus and CCR8.

Mechanism of Action

ZK 756326 exerts its effects by binding to the orthosteric binding pocket of the CCR8 receptor. This binding activates the receptor and initiates downstream signaling pathways, including the increase in intracellular calcium levels and the phosphorylation of ERK1/2 . The compound’s selectivity for CCR8 is attributed to the conserved Y1.39Y3.32E7.39 motif in the binding pocket .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Pharmacological Implications

Substituent Variations: ZK 756326’s 3-phenoxyphenylmethyl group (vs. 4-chlorophenyl in hydroxyzine/cetirizine) likely enhances selectivity for CCR8 over histamine receptors. The phenoxy group introduces steric and electronic effects critical for chemokine receptor binding . Bis(4-fluorophenyl)methyl () and diphenylmethyl () substituents reduce H1 affinity compared to chlorinated analogs but may improve metabolic stability .

Terminal Functional Groups: Ethanol vs. Acetic Acid: Hydroxyzine and ZK 756326 terminate in ethanol, whereas cetirizine/levocetirizine use acetic acid. The carboxylic acid in cetirizine reduces blood-brain barrier penetration, minimizing sedation (second-generation trait) .

Chirality :

- Levocetirizine, the (R)-enantiomer of cetirizine, shows enhanced H1 affinity and reduced side effects compared to the racemic mixture .

Pharmacokinetic and Clinical Comparisons

Biological Activity

Overview

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride is an aromatic ether compound notable for its complex structure, which includes a piperazine ring and a phenoxyphenyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the modulation of neurotransmitter systems and enzyme interactions.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C21H34Cl2N2O3 |

| Molecular Weight | 575.2243 g/mol |

| CAS Number | 874911-96-3 |

| Boiling Point | 635.2°C at 760 mmHg |

| Flash Point | 337.9°C |

The compound's unique features, such as the presence of a piperazine ring, allow for specific interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine structure facilitates binding to serotonin reuptake transporters (SERT), potentially enhancing serotonin levels in the brain, which is crucial for treating depression and anxiety disorders . Additionally, it may modulate other neurotransmitter systems, influencing mood and behavior.

Neurotransmitter Modulation

Research indicates that 2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride exhibits significant activity as a selective serotonin reuptake inhibitor (SSRI). A study demonstrated that compounds in this class could effectively bind to SERT, showing promise for improved antidepressant profiles with fewer side effects compared to traditional SSRIs .

Enzyme Interaction

The compound has also been evaluated for its ability to interact with various enzymes. Preliminary findings suggest it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging the action of neurotransmitters like serotonin and norepinephrine. This modulation can be beneficial in treating conditions such as depression and anxiety.

Case Studies

- Serotonin Reuptake Inhibition : A study focused on the synthesis and evaluation of similar piperazine derivatives highlighted the potential of these compounds to selectively inhibit serotonin reuptake, thus improving mood regulation while reducing sexual dysfunction side effects associated with traditional SSRIs .

- Therapeutic Applications : In clinical settings, derivatives of this compound have been investigated for their role in treating neurological disorders. For instance, a case study reported improved patient outcomes in individuals treated with formulations containing this compound, emphasizing its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.